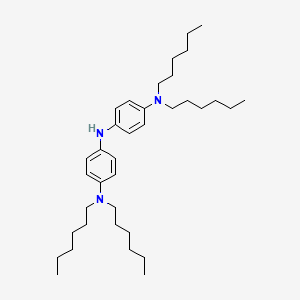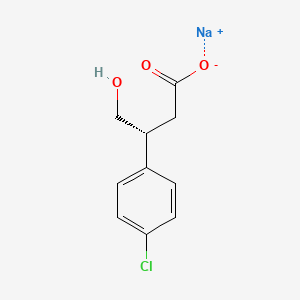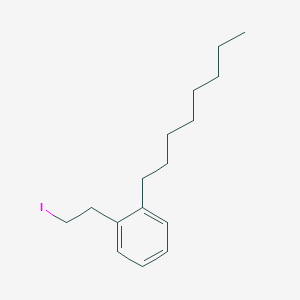
1-(2-Iodoethyl)-2-octylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)-2-octylbenzene is an organic compound with the molecular formula C16H25I It is a derivative of benzene, where an iodoethyl group and an octyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-octylbenzene with iodine and ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The final product is usually purified through distillation or recrystallization to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-octylbenzene or 1-(2-aminoethyl)-2-octylbenzene.
Oxidation: Formation of 1-(2-oxoethyl)-2-octylbenzene.
Reduction: Formation of 1-(2-ethyl)-2-octylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Iodoethyl)-4-octylbenzene
- 1-(2-Iodoethyl)-2-methylbenzene
- 1-(2-Iodoethyl)-2-ethylbenzene
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the specific positioning of the iodoethyl and octyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the long octyl chain also influences its solubility and interaction with other molecules .
Propiedades
Fórmula molecular |
C16H25I |
|---|---|
Peso molecular |
344.27 g/mol |
Nombre IUPAC |
1-(2-iodoethyl)-2-octylbenzene |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3 |
Clave InChI |
NPDRLLWEFBDWJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


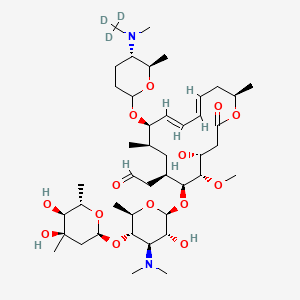
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
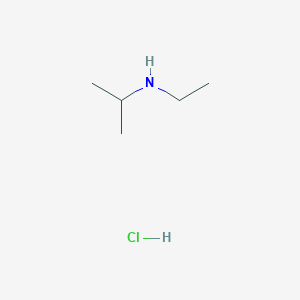
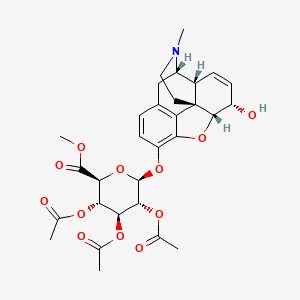
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
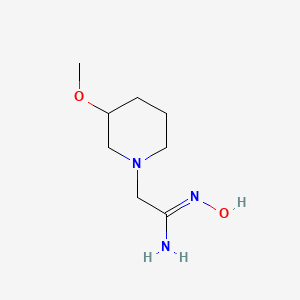
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
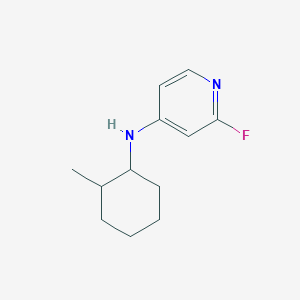
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
